AZOALBUMIN vs. AZOCASEIN: Differential Optimal pH for Bromelain Activity Determination
A direct comparative study on fruit bromelain demonstrates that the optimal pH for azoalbumin is pH 7.5, which is distinct from the optimal pH of 6.5 for azocasein [1]. This highlights that substrate selection directly impacts the observed enzyme optimum.
| Evidence Dimension | Optimal pH for protease activity |
|---|---|
| Target Compound Data | pH 7.5 (at 55°C) |
| Comparator Or Baseline | Azocasein: pH 6.5 (at 55°C) |
| Quantified Difference | Difference of 1.0 pH unit |
| Conditions | Assay with pineapple fruit bromelain (EC 3.4.22.33), temperature 55°C [1]. |
Why This Matters
Procuring the incorrect substrate will lead to assay optimization at the wrong pH, yielding inaccurate and non-reproducible enzyme activity measurements.
- [1] Silva, T. L. T. D., et al. (2012). Pineapple fruit bromelain affinity to different protein substrates. Food Chemistry, 133(3), 631-635. View Source
